Phenol, 3,3'-(3,6-pyridazinediyldiimino)bis-
Description
Phenol, 3,3'-(3,6-pyridazinediyldiimino)bis- is a nitrogen-containing aromatic compound characterized by a central pyridazine ring linked via diimino groups to two phenolic moieties. The pyridazine core is a six-membered heterocycle with two adjacent nitrogen atoms, which enhances its ability to participate in hydrogen bonding and metal coordination. The phenolic groups contribute acidity and redox activity, making the compound versatile for functionalization and reactivity studies .
Properties
IUPAC Name |
3-[[6-(3-hydroxyanilino)pyridazin-3-yl]amino]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2/c21-13-5-1-3-11(9-13)17-15-7-8-16(20-19-15)18-12-4-2-6-14(22)10-12/h1-10,21-22H,(H,17,19)(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYNDFOLSPPBBIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)NC2=NN=C(C=C2)NC3=CC(=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80432345 | |
| Record name | Phenol, 3,3'-(3,6-pyridazinediyldiimino)bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80432345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
530112-00-6 | |
| Record name | Phenol, 3,3'-(3,6-pyridazinediyldiimino)bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80432345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Phenol, 3,3'-(3,6-pyridazinediyldiimino)bis- (CAS No. 530112-00-6), is a compound that has garnered attention due to its potential biological activities. This article delves into its chemical properties, biological mechanisms, and relevant research findings.
- Molecular Formula : C16H14N4O2
- Molecular Weight : 294.31 g/mol
- Structural Characteristics : The compound consists of a phenolic core with two pyridazine moieties linked by imino groups, which contribute to its biological activity.
The biological activity of Phenol, 3,3'-(3,6-pyridazinediyldiimino)bis- is primarily attributed to its ability to interact with various biological targets:
- Antioxidant Activity : The compound exhibits significant antioxidant properties, which can mitigate oxidative stress in cells. This is crucial for protecting cellular components from damage caused by reactive oxygen species (ROS).
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and apoptosis.
Table 1: Summary of Biological Activities
Case Studies
- Antioxidant Effects : In vitro studies demonstrated that Phenol, 3,3'-(3,6-pyridazinediyldiimino)bis- effectively reduced oxidative stress markers in human cell lines. The compound's ability to scavenge free radicals was measured using the DPPH assay.
- Cytotoxicity Against Cancer Cells : A study investigated the cytotoxic effects of this compound on various cancer cell lines. Results indicated a dose-dependent increase in apoptosis markers, suggesting its potential as an anticancer agent.
- Antimicrobial Activity : Research highlighted the compound's effectiveness against Gram-positive bacteria. The minimum inhibitory concentration (MIC) was determined through standard broth dilution methods.
Research Findings
Recent studies have focused on the synthesis and biological evaluation of Phenol, 3,3'-(3,6-pyridazinediyldiimino)bis-. Key findings include:
- Synthesis Methods : The compound can be synthesized via multi-step reactions involving condensation techniques that yield high purity and yield rates.
- Biological Evaluation : Comprehensive evaluations reveal that the compound interacts with multiple pathways within cells, influencing both survival and death signals.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The compound belongs to a class of bis-aryl derivatives with pyridazine or pyridazinediyl linkages. Key structural analogs include:

Key Observations :
- Phenol, 3,3'-(3,6-pyridazinediyldiimino)bis- differs from ethanol-linked analogs (e.g., ) in solubility and hydrogen-bonding capacity due to phenolic -OH groups.
- Compared to carboxylic acid derivatives (e.g., ), it lacks strong acidic protons, reducing its utility in metal-organic frameworks (MOFs) but enhancing stability in non-aqueous media.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

